molecular formula C18H22N2O4S B497037 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine CAS No. 706771-89-3

1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

Cat. No.: B497037
CAS No.: 706771-89-3
M. Wt: 362.4g/mol
InChI Key: PZXCMHUWHFIVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a piperazine ring substituted with a furoyl group at the 1-position and a mesitylsulfonyl group at the 4-position. The compound’s molecular formula is C16H22N2O4S, and it has a molecular weight of approximately 338.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine typically involves the following steps:

    Formation of 1-(2-Furoyl)piperazine: This intermediate can be synthesized by reacting piperazine with 2-furoyl chloride in the presence of a base such as triethylamine.

    Introduction of Mesitylsulfonyl Group: The intermediate 1-(2-Furoyl)piperazine is then reacted with mesitylsulfonyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoyl group may yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of furan-2-ylmethanol derivatives.

Scientific Research Applications

1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The furoyl and mesitylsulfonyl groups contribute to its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)piperazine: Lacks the mesitylsulfonyl group, making it less complex and potentially less active in certain applications.

    4-(Mesitylsulfonyl)piperazine: Lacks the furoyl group, which may reduce its versatility in chemical reactions and applications.

Uniqueness

1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is unique due to the presence of both the furoyl and mesitylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXCMHUWHFIVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.